2-{[1-(1,3-Thiazol-2-yl)ethyl]amino}propan-1-ol
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Overview
Description
2-{[1-(1,3-Thiazol-2-yl)ethyl]amino}propan-1-ol is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(1,3-Thiazol-2-yl)ethyl]amino}propan-1-ol typically involves the reaction of 2-bromo-thiazole with butyllithium, followed by the addition of acetaldehyde and subsequent oxidation with potassium permanganate . This method ensures the formation of the desired thiazole derivative with high yield and purity.
Industrial Production Methods
Industrial production of thiazole derivatives often involves large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-{[1-(1,3-Thiazol-2-yl)ethyl]amino}propan-1-ol undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds .
Scientific Research Applications
2-{[1-(1,3-Thiazol-2-yl)ethyl]amino}propan-1-ol has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of 2-{[1-(1,3-Thiazol-2-yl)ethyl]amino}propan-1-ol involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to the observed biological effects. For example, it may inhibit microbial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
2-{[1-(1,3-Thiazol-2-yl)ethyl]amino}propan-1-ol is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives .
Properties
Molecular Formula |
C8H14N2OS |
---|---|
Molecular Weight |
186.28 g/mol |
IUPAC Name |
2-[1-(1,3-thiazol-2-yl)ethylamino]propan-1-ol |
InChI |
InChI=1S/C8H14N2OS/c1-6(5-11)10-7(2)8-9-3-4-12-8/h3-4,6-7,10-11H,5H2,1-2H3 |
InChI Key |
RXVKDJFTXMIBDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)NC(C)C1=NC=CS1 |
Origin of Product |
United States |
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